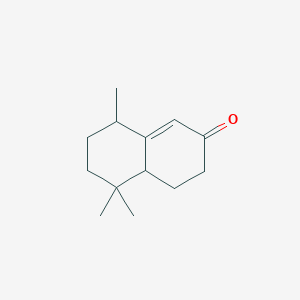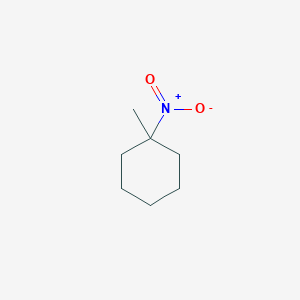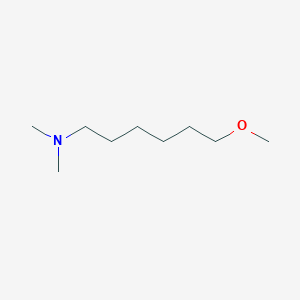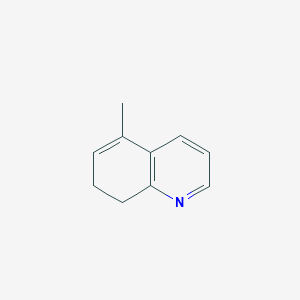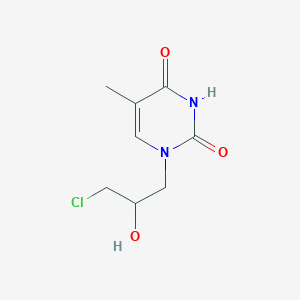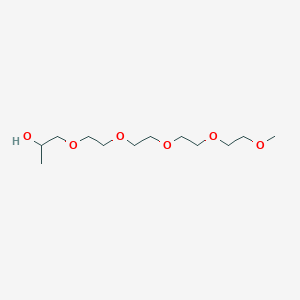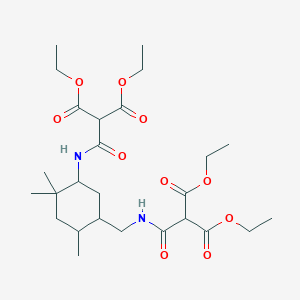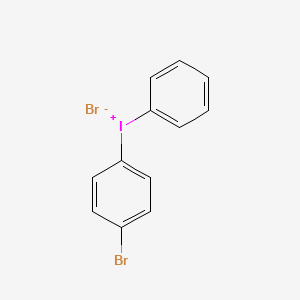
(4-Bromophenyl)-phenyliodanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-phenyliodanium;bromide is an organoiodine compound that features a bromine atom attached to a phenyl ring, which is further bonded to an iodonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-phenyliodanium;bromide typically involves the reaction of iodobenzene with bromobenzene under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)-phenyliodanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: Reduction reactions can convert the iodonium ion back to iodide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodonium salts, while substitution could produce various substituted phenyl derivatives .
Scientific Research Applications
(4-Bromophenyl)-phenyliodanium;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Bromophenyl)-phenyliodanium;bromide exerts its effects involves the formation of stable complexes with target molecules. The iodonium ion acts as an electrophile, facilitating reactions with nucleophiles. This interaction can disrupt biological pathways or enhance chemical reactivity, depending on the context .
Comparison with Similar Compounds
(4-Bromophenyl)-thiazol-2-yl derivatives: Known for their antimicrobial and anticancer properties.
4-Bromophenylacetic acid: Used in the synthesis of various organic compounds.
4-Bromophenylthiourea: Exhibits potent activity against HIV-1.
Uniqueness: (4-Bromophenyl)-phenyliodanium;bromide is unique due to its iodonium ion, which imparts distinct reactivity and stability compared to other bromophenyl derivatives. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
CAS No. |
59696-27-4 |
|---|---|
Molecular Formula |
C12H9Br2I |
Molecular Weight |
439.91 g/mol |
IUPAC Name |
(4-bromophenyl)-phenyliodanium;bromide |
InChI |
InChI=1S/C12H9BrI.BrH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H;1H/q+1;/p-1 |
InChI Key |
WZWWFNMRDLKUJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


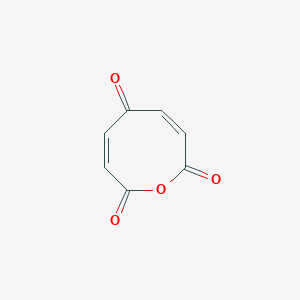
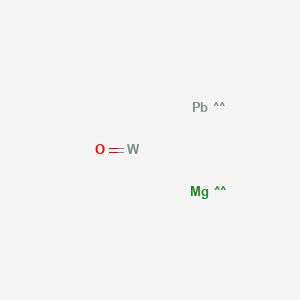
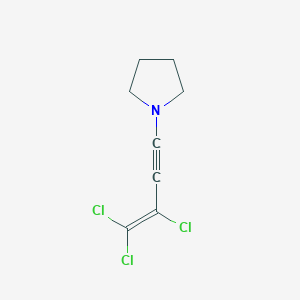
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
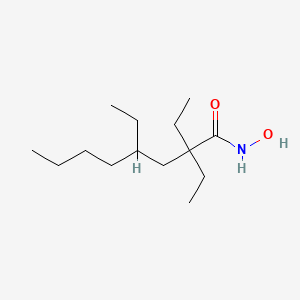
![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
